Benzyl pentyl ether

Description

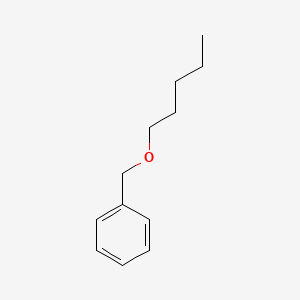

Benzyl pentyl ether (C₆H₅CH₂-O-C₅H₁₁) is an aromatic ether characterized by a benzyl group (C₆H₅CH₂–) linked via an oxygen atom to a pentyl chain (–C₅H₁₁). Its molecular weight is approximately 164.25 g/mol, and its structure combines the aromatic properties of the benzyl moiety with the hydrophobic nature of the pentyl chain. This compound is typically synthesized through nucleophilic substitution reactions, such as the Williamson ether synthesis, where a benzyl halide reacts with a pentyl alkoxide.

This compound’s applications span medicinal chemistry, where ether derivatives are explored as allosteric modulators, and industrial chemistry, where ethers serve as solvents or intermediates in lignin model studies .

Properties

CAS No. |

6382-14-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

pentoxymethylbenzene |

InChI |

InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |

InChI Key |

RSDLTJVQMXAXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Benzyl Halide and Sodium Pentoxide

Reacting benzyl bromide with sodium pentoxide (NaOC₅H₁₁) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours yields this compound. Primary alkyl halides are preferred to avoid competing elimination reactions. For example:

Yields depend on the purity of the alkoxide and steric hindrance. While specific data for this compound are limited in the literature, analogous reactions with primary alcohols report yields of 70–85% under optimized conditions.

Pentyl Halide and Sodium Benzyloxide

Alternatively, pentyl bromide may react with sodium benzyloxide (NaOCH₂C₆H₅). This route is less common due to the challenges of generating a stable benzyloxide ion, which requires rigorous anhydrous conditions. Side reactions, such as the formation of dibenzyl ether, can occur if residual moisture is present.

Key Considerations :

-

Solvent Choice : THF enhances alkoxide solubility, while DMF accelerates reaction rates.

-

Temperature : Elevated temperatures (80–100°C) improve kinetics but risk decomposition of heat-sensitive substrates.

In Situ Methylation of 2-Benzyloxypyridine

A modern alternative, developed by Smith et al., employs 2-benzyloxypyridine as a benzyl transfer agent. This method avoids the use of strong bases and is compatible with acid-sensitive substrates.

Reaction Protocol

-

Synthesis of 2-Benzyloxypyridine :

Benzyl alcohol reacts with 2-chloropyridine in toluene under reflux with potassium hydroxide, achieving a 97% yield: -

Benzylation of Pentanol :

A mixture of pentanol (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene is treated with methyl triflate (2.0 equiv) at 0°C. The solution is warmed to 90°C and stirred for 24 hours. The active species, N-methyl-2-benzyloxypyridinium triflate , facilitates benzyl transfer via electrophilic substitution:

Performance Data :

Advantages Over Traditional Methods

-

Neutral Conditions : Avoids strong bases, making it suitable for substrates prone to elimination or hydrolysis.

-

Scalability : The one-pot protocol simplifies purification, as magnesium oxide absorbs byproducts.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Synthesis | 70–85% | Strong base, 80°C | High selectivity for primary halides | Sensitive to steric hindrance |

| 2-Benzyloxypyridine | 80–89% | Neutral, 90°C | Compatible with acid-sensitive groups | Requires synthesis of pyridine reagent |

| Acid-Catalyzed Dehydration | ~50% | High temperature | Simple reagents | Low yield, side reactions |

Mechanistic Insights

Scientific Research Applications

Benzyl pentyl ether has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl pentyl ether involves its interaction with molecular targets through its aromatic ring and ether linkage. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares benzyl pentyl ether with structurally related ethers:

Key Observations :

- Thermal Stability : Benzyl phenyl ether’s bond dissociation energy (234 kJ/mol) suggests that this compound’s ether linkage is similarly labile under high-temperature or acidic conditions .

- Volatility : Longer alkyl chains (e.g., pentyl) reduce volatility compared to methyl or ethyl ethers, aligning with trends in aliphatic ethers .

Q & A

Q. What are the standard laboratory methods for synthesizing benzyl pentyl ether, and how do reaction conditions influence yield?

this compound can be synthesized via:

- Williamson Ether Synthesis : Reacting benzyl halides (e.g., benzyl chloride) with sodium pentoxide (NaOC₅H₁₁) in anhydrous conditions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Hydrogenolysis : Using palladium catalysts to remove benzyl protecting groups from intermediates, as demonstrated in benzyl ether deprotection .

- Catalytic Coupling : Palladium(0)-catalyzed arylation of alkyl phosphinates, followed by deprotection (applicable to benzyl ether derivatives) .

Q. Key factors affecting yield :

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Q. What is the stability of this compound under acidic, basic, and oxidative conditions?

Based on benzyl ether stability data :

| Condition | Stability Profile |

|---|---|

| Acidic (pH < 1, 100°C) | Rapid cleavage via SN1/SN2 mechanisms. |

| Basic (pH > 12) | Stable at RT but degrades at 100°C. |

| Oxidative (KMnO₄) | Ether linkage oxidizes to carbonyl groups. |

| Reductive (H₂/Pd) | Benzyl group selectively hydrogenolyzed. |

Advanced Research Questions

Q. What catalytic systems enhance the synthesis efficiency of this compound, and what mechanisms are involved?

- Palladium Catalysts : Enable cross-coupling reactions (e.g., aryl halides with pentyl alkoxides) via oxidative addition and transmetalation steps .

- Ionic Liquids : [bmim][Br] increases bromide nucleophilicity, facilitating etherification under mild conditions .

- Polyphosphoric Acid (PPA) : Catalyzes benzyl group rearrangements, useful for derivative synthesis .

Q. How do acid-catalyzed rearrangements of this compound proceed, and what are the key intermediates?

- Claisen Rearrangement : Under acidic conditions, the ether undergoes [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds. Key intermediates include oxonium ions .

- Benzyl Shift : PPA promotes migration of the benzyl group to phenolic oxygen, forming substituted benzylphenol derivatives .

Q. How should researchers address contradictions in reported thermochemical data for this compound?

Q. What are the challenges in analyzing this compound in complex mixtures, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.